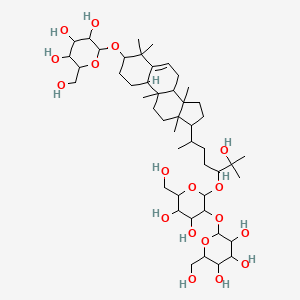

11-Deoxymogroside IIIE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C48H82O18 |

|---|---|

Molecular Weight |

947.2 g/mol |

IUPAC Name |

2-[[17-[5-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C48H82O18/c1-22(9-13-31(45(4,5)60)65-43-40(37(57)34(54)28(21-51)63-43)66-42-39(59)36(56)33(53)27(20-50)62-42)23-15-16-48(8)29-12-10-24-25(46(29,6)17-18-47(23,48)7)11-14-30(44(24,2)3)64-41-38(58)35(55)32(52)26(19-49)61-41/h10,22-23,25-43,49-60H,9,11-21H2,1-8H3 |

InChI Key |

VBXCGAFICHYWFL-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C3CCC4(C3(CCC5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 11-Deoxymogroside IIIE: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Deoxymogroside IIIE is a cucurbitane-type triterpenoid glycoside found as a minor constituent in the fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo.[1][2] This class of compounds, known as mogrosides, are of significant scientific interest due to their intense sweetness and a wide range of potential therapeutic properties, including antioxidant, anti-inflammatory, and metabolic regulatory effects.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, along with detailed experimental protocols for its isolation, purification, and analysis.

Chemical Structure and Properties

This compound is a complex glycoside with a cucurbitane triterpenoid aglycone. Its structure has been elucidated through modern analytical techniques.[5] The primary structural difference between this compound and its more abundant analogue, Mogroside IIIE, is the absence of a hydroxyl group at the C-11 position of the aglycone.[6]

Chemical Structure:

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Benchchem [benchchem.com]

- 6. benchchem.com [benchchem.com]

A Technical Guide to the Natural Sources and Occurrence of 11-Deoxymogroside IIIE

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of 11-Deoxymogroside IIIE, a cucurbitane-type triterpenoid glycoside. It details its primary natural source, quantitative occurrence, biosynthetic pathway, and the experimental protocols for its extraction, isolation, and quantification.

Natural Source and Occurrence

This compound is a naturally occurring compound found exclusively in the fruit of Siraitia grosvenorii (Swingle) C. Jeffrey, a perennial vine belonging to the Cucurbitaceae family.[1][2][3][4][5] Commonly known as monk fruit or Luo Han Guo, this plant is native to Southern China.[1][4][6] The fruit is renowned for its intense sweetness, which is attributed to a group of triterpenoid glycosides called mogrosides.[1][2]

While Mogroside V is the most abundant and sweetest of these compounds, this compound is considered a minor constituent.[1][3] Its concentration within the fruit is influenced by factors such as the specific cultivar and the stage of maturity at which the fruit is harvested.[3] Although other related species like Siraitia siamensis contain mogrosides, specific quantitative data for this compound in these species is not well-documented in current scientific literature.[3]

Quantitative Data Presentation

The concentration of mogrosides, including the specific form this compound, varies significantly during fruit development. The following table summarizes the content of Mogroside IIIE (a closely related compound for which quantitative data is available) in different cultivars of Siraitia grosvenorii at various days after pollination, as determined by High-Performance Liquid Chromatography coupled to Triple Quadrupole Mass Spectrometry (LC-MS/MS).[3]

| Cultivar | Location | Days After Pollination | Mogroside IIIE Content (mg/g dry weight) |

| Qingpi x Changtan | Guangxi | 15 | 0.45 |

| Qingpi x Changtan | Guangxi | 30 | 0.82 |

| Qingpi x Changtan | Guangxi | 45 | 1.25 |

| Qingpi x Changtan | Guangxi | 60 | 0.75 |

| Qingpi x Changtan | Guangxi | 75 | 0.35 |

| Qingpi x Changtan | Guangxi | 90 | 0.28 |

| Qingpi x Hongmao | Guangxi | 15 | 0.51 |

| Qingpi x Hongmao | Guangxi | 30 | 0.95 |

| Qingpi x Hongmao | Guangxi | 45 | 1.42 |

| Qingpi x Hongmao | Guangxi | 60 | 0.88 |

Data adapted from a study by Yang et al. (2019) as cited in supporting documentation.[3]

Biosynthesis of Mogrosides

The biosynthesis of mogrosides is a complex metabolic pathway involving five key enzyme families: squalene epoxidases, triterpenoid synthases, epoxide hydrolases, cytochrome P450s, and UDP-glucosyltransferases.[2][7][8] The process begins with the cyclization of squalene to form the cucurbitadienol backbone, which is then subjected to a series of coordinated hydroxylations, epoxidations, and glycosylations to produce the various mogroside compounds.[7]

Experimental Protocols

The isolation and quantification of this compound require a multi-step approach involving extraction from the plant matrix, chromatographic purification, and analytical detection.

This protocol outlines a general methodology for extracting and isolating this compound from dried monk fruit.

-

Material Preparation : Dry the Siraitia grosvenorii fruit and grind it into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.[9]

-

Solvent Extraction :

-

Macerate the powdered fruit (e.g., 500 g) with an aqueous ethanol solution (e.g., 70% ethanol) at a solid-to-liquid ratio of 1:10 (w/v) at room temperature for 24 hours.[1] Alternative methods like Ultrasound-Assisted Extraction (UAE) can be used to improve efficiency (e.g., 1:20 solid-to-liquid ratio, 50°C for 30 minutes).[9]

-

Filter the mixture to separate the liquid extract from the solid residue. Repeat the extraction on the residue two more times to ensure complete recovery.[1]

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 60°C to obtain a crude extract.[1]

-

-

Chromatographic Purification :

-

Pass the crude extract through a macroporous resin column to remove impurities and enrich the mogroside fraction.[1][10]

-

Elute the adsorbed mogrosides using a stepwise gradient of aqueous ethanol (e.g., 20%, 40%, 60%, 80%).[1][10]

-

Collect the fractions and monitor them using Thin Layer Chromatography (TLC) or HPLC to identify those containing the target compound.[1]

-

-

Preparative HPLC :

-

Pool the enriched fractions containing this compound and concentrate them.

-

Perform final purification using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase, such as a gradient of acetonitrile in water.[10]

-

-

Final Product :

-

Pool the pure fractions of this compound, remove the solvent under reduced pressure, and lyophilize to obtain a pure, dry powder.[1]

-

References

- 1. benchchem.com [benchchem.com]

- 2. Mogroside - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Review of the Phytochemistry and Pharmacology of the Fruit of Siraitia grosvenorii (Swingle): A Traditional Chinese Medicinal Food [mdpi.com]

- 6. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Bibliometric analysis on the literature of monk fruit extract and mogrosides as sweeteners [frontiersin.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

discovery and isolation of 11-Deoxymogroside IIIE from Siraitia grosvenorii

An In-depth Technical Guide on the Discovery and Isolation of 11-Deoxymogroside IIIE from Siraitia grosvenorii

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, a minor cucurbitane-type triterpenoid glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit. Due to the growing interest in the pharmacological potential of individual mogrosides beyond their sweetening properties, this document outlines the detailed methodologies required for obtaining pure this compound for further research and development.

Introduction to this compound

Siraitia grosvenorii is a well-known source of natural, non-caloric sweeteners called mogrosides[1]. These triterpenoid glycosides are of significant interest for their potential therapeutic applications, including antioxidant and anti-inflammatory effects[2][3]. While Mogroside V is the most abundant and well-studied mogroside, minor constituents like this compound are also gaining attention for their unique biological activities[1][4]. The isolation of these minor mogrosides in high purity is crucial for in-depth pharmacological studies. This compound is structurally similar to other mogrosides, presenting a significant challenge for its isolation and purification.

Experimental Protocols for Isolation and Purification

The isolation of this compound from Siraitia grosvenorii is a multi-step process that involves extraction, preliminary purification, and fine purification using chromatographic techniques.

Extraction of Crude Mogrosides

The initial step involves the extraction of total mogrosides from the dried fruit of Siraitia grosvenorii.

Protocol:

-

Maceration: 500 g of powdered, dried Siraitia grosvenorii fruit is macerated with 5 L of 70% aqueous ethanol at room temperature for 24 hours[1].

-

Filtration: The mixture is filtered to separate the liquid extract from the solid residue[1].

-

Repeated Extraction: The extraction process is repeated twice more with fresh 70% aqueous ethanol to ensure the complete extraction of mogrosides[1].

-

Concentration: The filtrates from all three extractions are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C. This yields a crude mogroside extract[1].

Preliminary Purification by Macroporous Resin Chromatography

This step aims to enrich the mogroside fraction by removing sugars, pigments, and other polar impurities.

Protocol:

-

Column Preparation: A macroporous resin column (e.g., HZ 806) is prepared and equilibrated.

-

Loading: The crude mogroside extract is dissolved in deionized water and loaded onto the column.

-

Washing: The column is washed with deionized water to remove impurities.

-

Elution: The adsorbed mogrosides are eluted with a stepwise gradient of aqueous ethanol (e.g., 20%, 40%, 60%, 80%)[1].

-

Fraction Collection and Pooling: Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Fractions containing mogrosides, including this compound, are pooled[1].

-

Concentration: The pooled fractions are concentrated under reduced pressure to yield an enriched mogroside extract[1].

Fine Purification by Preparative High-Performance Liquid Chromatography (HPLC)

The final and most critical step to isolate this compound from other closely related mogrosides is preparative HPLC.

Protocol:

-

System Preparation: A preparative HPLC system equipped with a C18 column is used. The mobile phase typically consists of a gradient of acetonitrile and water[5].

-

Sample Preparation: The enriched mogroside extract is dissolved in the initial mobile phase and filtered through a 0.45 µm membrane.

-

Injection and Fraction Collection: The sample is injected onto the column, and fractions are collected based on the chromatogram peaks. The peak corresponding to this compound is collected.

-

Purity Analysis: The purity of the collected fraction is confirmed by analytical HPLC.

-

Solvent Removal and Lyophilization: The pure fractions of this compound are pooled, the solvent is removed under reduced pressure, and the final product is lyophilized to obtain a dry powder[1].

Data Presentation: Purification of Mogrosides

The following table summarizes representative data for the purification of mogrosides from Siraitia grosvenorii. It is important to note that specific yield and purity data for each step of this compound isolation is not extensively published. The data presented here for Mogroside V provides a general reference for the expected efficiency of each purification step. The purification of the minor this compound would likely follow a similar trend of increasing purity with each step, although the final yield would be considerably lower.

| Purification Step | Starting Material | Initial Purity of Target Mogroside | Final Purity of Target Mogroside | Key Parameters | Reference |

| Macroporous Resin Chromatography | Crude Extract | Not specified for total mogrosides | 10.7% (Mogroside V) | Resin: HZ 806; Elution: 40% aqueous ethanol | [1] |

| Boronic Acid-Functionalized Silica Gel | Enriched Mogroside Fraction | 35.67% (Mogroside V) | 76.34% (Mogroside V) | pH-dependent adsorption and desorption | [1] |

| Semi-Preparative HPLC | Pre-purified Mogroside Fraction | 76.34% (Mogroside V) | 99.60% (Mogroside V) | C18 column; Mobile phase: Acetonitrile/Water | [1] |

Structural Elucidation and Characterization

The structure of isolated this compound is confirmed using a combination of spectroscopic techniques.

-

High-Resolution Mass Spectrometry (HRMS): Provides the accurate molecular weight and elemental composition, which is the first step in identifying the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for determining the carbon skeleton of the aglycone, identifying the sugar units, and establishing the glycosidic linkages and their stereochemistry[6].

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Isolation of this compound

The following diagram illustrates the overall workflow for the isolation and purification of this compound from Siraitia grosvenorii.

Caption: Overall workflow for the isolation of this compound.

Signaling Pathway: Activation of AMPK/SIRT1 by Mogrosides

Mogroside IIIE, a structurally related compound to this compound, has been shown to exert its biological effects through the activation of the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathway. This pathway is a crucial regulator of cellular energy homeostasis and is implicated in various metabolic diseases[2].

Caption: Activation of the AMPK/SIRT1 signaling pathway by mogrosides.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. maxapress.com [maxapress.com]

The intricate Biosynthesis of Cucurbitane Triterpenoid Glycosides: A Technical Guide for Researchers

Abstract

Cucurbitane triterpenoid glycosides, a diverse group of natural products predominantly found in the Cucurbitaceae family, exhibit a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-diabetic properties. Their complex structures and potent bioactivities have made them a focal point for researchers in natural product chemistry, pharmacology, and drug development. This in-depth technical guide provides a comprehensive overview of the biosynthesis pathway of these valuable compounds, detailing the enzymatic players, intermediate molecules, and regulatory networks. Furthermore, this guide presents detailed experimental protocols for the extraction, analysis, and functional characterization of the key components of this pathway, intended to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction

Cucurbitacins and their glycosidic derivatives are the compounds responsible for the characteristic bitter taste of many plants in the gourd family. Structurally, they are defined by a tetracyclic cucurbitane skeleton. The biosynthesis of these complex molecules begins with the cyclization of 2,3-oxidosqualene and proceeds through a series of oxidative and glycosylation reactions catalyzed by specific enzymes. Understanding this intricate pathway is crucial for the metabolic engineering of plants to enhance the production of desirable cucurbitacins and for the heterologous production of these compounds in microbial systems.

The Biosynthesis Pathway of Cucurbitane Triterpenoid Glycosides

The biosynthesis of cucurbitane triterpenoid glycosides is a multi-step process involving several key enzyme families: oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (CYPs), acyltransferases (ACTs), and UDP-dependent glycosyltransferases (UGTs). The pathway can be broadly divided into three stages: backbone synthesis, core skeleton modification, and glycosylation.

Stage 1: Formation of the Cucurbitadienol Backbone

The pathway initiates in the cytoplasm with the cyclization of the linear precursor, 2,3-oxidosqualene. This crucial step is catalyzed by a specific oxidosqualene cyclase known as cucurbitadienol synthase (CbQ/CPQ) . This enzyme directs the folding of 2,3-oxidosqualene to form the foundational tetracyclic structure of cucurbitadienol, the first committed intermediate in the biosynthesis of all cucurbitacins.[1]

Stage 2: Core Skeleton Modification by Cytochrome P450s and Acyltransferases

Following the formation of cucurbitadienol, a series of oxidative reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs) , modify the core skeleton. These modifications are responsible for the vast structural diversity observed among different cucurbitacins. Key hydroxylation and oxidation reactions occur at various carbon positions of the cucurbitadienol backbone. For instance, in the biosynthesis of cucurbitacin C in cucumber, a cascade of CYP enzymes is involved in hydroxylations at C-11 and C-20, among other positions.[2]

Another important class of enzymes in this stage are the acyltransferases (ACTs) . These enzymes are responsible for the acetylation of hydroxyl groups on the cucurbitacin skeleton, a key step in the formation of prominent cucurbitacins like cucurbitacin B and E.[3]

Stage 3: Glycosylation by UDP-Glycosyltransferases

The final step in the biosynthesis of cucurbitane triterpenoid glycosides is the attachment of sugar moieties to the aglycone core. This glycosylation is catalyzed by UDP-dependent glycosyltransferases (UGTs) , which transfer a sugar group from an activated sugar donor, such as UDP-glucose, to the cucurbitacin aglycone.[1] Glycosylation significantly impacts the water solubility, stability, and biological activity of the final compounds. The number and type of sugar units, as well as the attachment points, contribute to the extensive diversity of cucurbitane glycosides found in nature.

Visualization of the Biosynthesis Pathway

The following diagram illustrates the core biosynthetic pathway leading to the formation of cucurbitane triterpenoid glycosides.

Transcriptional Regulation of Cucurbitacin Biosynthesis

The biosynthesis of cucurbitacins is tightly regulated at the transcriptional level. In cucumber, two basic helix-loop-helix (bHLH) type transcription factors, Bl (Bitter leaf) and Bt (Bitter fruit) , have been identified as master regulators of the pathway in leaves and fruits, respectively.[2][4] These transcription factors bind to the promoters of the cucurbitacin biosynthetic genes, including CbQ, CYPs, and ACTs, thereby activating their expression in a tissue-specific manner.[5] The domestication of non-bitter cucumber varieties is linked to mutations in the Bt gene, which prevents the accumulation of cucurbitacins in the fruit.[2]

Visualization of the Regulatory Pathway

The following diagram depicts the transcriptional regulation of cucurbitacin biosynthesis in cucumber.

Quantitative Data

The accumulation of cucurbitane triterpenoid glycosides varies significantly depending on the plant species, tissue type, and developmental stage. The following tables summarize representative quantitative data from the literature.

Table 1: Cucurbitacin Content in Different Plant Tissues

| Plant Species | Tissue | Cucurbitacin | Concentration (mg/g fresh weight) | Reference |

| Citrullus colocynthis | Leaves | Cucurbitacin E glycoside | 0.9 - 1.3 | [2][4] |

| Citrullus colocynthis | Fruits | Cucurbitacin E glycoside | 0.21 - 3.2 | [2][4] |

| Cucumis melo (bitter) | Fruit | Cucurbitacin B | Varies with development | [6] |

| Cucumis sativus (bitter) | Cotyledons | Cucurbitacin C | 0.03 - 0.06 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of cucurbitane triterpenoid glycoside biosynthesis.

Extraction of Cucurbitacins from Plant Material for LC-MS Analysis

This protocol is adapted for the general extraction of cucurbitacins for analysis by liquid chromatography-mass spectrometry (LC-MS).

Materials:

-

Fresh or freeze-dried plant tissue (leaves, fruits, roots)

-

Liquid nitrogen

-

Mortar and pestle

-

Methanol or ethanol (HPLC grade)

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm)

-

LC-MS vials

Procedure:

-

Weigh approximately 100 mg of fresh or 20 mg of freeze-dried plant tissue.

-

Immediately freeze the fresh tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powdered tissue to a microcentrifuge tube.

-

Add 1 mL of methanol or ethanol to the tube.

-

Vortex the mixture vigorously for 1 minute.

-

Incubate the mixture at room temperature for 1 hour with occasional vortexing.

-

Centrifuge the extract at 13,000 x g for 10 minutes.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.

-

The sample is now ready for LC-MS analysis.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the steps for analyzing the expression levels of cucurbitacin biosynthetic genes.

Materials:

-

Plant tissue

-

Liquid nitrogen

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit

-

qPCR master mix (SYBR Green-based)

-

Gene-specific primers

-

qRT-PCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from approximately 100 mg of fresh plant tissue using a commercial RNA extraction kit, following the manufacturer's instructions. Include an on-column DNase I digestion step to remove any contaminating genomic DNA.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1. Verify RNA integrity by running an aliquot on an agarose gel.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit with oligo(dT) or random primers, following the manufacturer's protocol.

-

Primer Design and Validation: Design gene-specific primers for the target biosynthetic genes and suitable reference genes (e.g., Actin, Tubulin). Primers should amplify a product of 100-200 bp. Validate primer efficiency by running a standard curve with a serial dilution of cDNA.

-

qRT-PCR Reaction: Set up the qRT-PCR reactions in a 96-well plate. A typical 20 µL reaction includes: 10 µL of 2x SYBR Green master mix, 0.5 µL of each forward and reverse primer (10 µM), 2 µL of diluted cDNA, and nuclease-free water to a final volume of 20 µL.

-

Thermal Cycling: Perform the qRT-PCR using a standard three-step cycling protocol: initial denaturation at 95°C for 5-10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds, annealing at 55-60°C for 30 seconds, and extension at 72°C for 30 seconds. Include a melting curve analysis at the end to verify the specificity of the amplified product.

-

Data Analysis: Calculate the relative gene expression levels using the 2-ΔΔCt method, normalizing the expression of the target genes to the expression of the reference gene(s).

Heterologous Expression of Biosynthetic Enzymes in Yeast

This protocol provides a general workflow for the functional characterization of cucurbitacin biosynthetic enzymes (e.g., CYPs, UGTs) in Saccharomyces cerevisiae.

Materials:

-

Yeast expression vector (e.g., pYES-DEST52)

-

Competent yeast cells (e.g., INVSc1)

-

Gene of interest cloned into an entry vector

-

LR Clonase II enzyme mix

-

Yeast transformation reagents

-

Selective growth media (SD-Ura)

-

Induction medium (SG-Ura containing galactose)

-

Substrate for the enzyme assay

Procedure:

-

Cloning into Expression Vector: Clone the coding sequence of the gene of interest into the yeast expression vector using Gateway LR recombination or traditional restriction-ligation cloning.

-

Yeast Transformation: Transform the resulting expression construct into competent yeast cells using the lithium acetate/polyethylene glycol (LiAc/PEG) method.

-

Selection of Transformants: Plate the transformed cells on selective synthetic defined (SD) medium lacking uracil (SD-Ura) and incubate at 30°C for 2-3 days until colonies appear.

-

Protein Expression: Inoculate a single colony into 5 mL of SD-Ura medium and grow overnight at 30°C with shaking. Use this starter culture to inoculate 50 mL of SD-Ura medium and grow to an OD600 of 0.6-0.8.

-

Induction: Pellet the cells by centrifugation and resuspend them in 50 mL of induction medium (SG-Ura) containing 2% galactose instead of glucose. Incubate at 30°C with shaking for 24-48 hours to induce protein expression.

-

Microsome Isolation (for CYPs): For membrane-bound enzymes like CYPs, harvest the cells and spheroplast them. Lyse the spheroplasts and isolate the microsomal fraction by differential centrifugation.

-

Enzyme Assay: Perform in vitro enzyme assays using the yeast microsomes or cell lysates, the appropriate substrate (e.g., cucurbitadienol for a CYP), and necessary co-factors (e.g., NADPH for CYPs, UDP-sugar for UGTs).

-

Product Analysis: Analyze the reaction products by LC-MS or GC-MS to confirm the function of the expressed enzyme.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the identification and functional characterization of a novel cucurbitacin biosynthetic gene.

Conclusion

The biosynthesis of cucurbitane triterpenoid glycosides is a complex and fascinating metabolic pathway that gives rise to a vast array of structurally diverse and pharmacologically important molecules. This technical guide has provided a detailed overview of the key enzymatic steps, regulatory mechanisms, and experimental approaches used to study this pathway. A thorough understanding of these processes is essential for unlocking the full potential of these natural products for applications in medicine and agriculture. The provided protocols and visualizations are intended to serve as a practical resource for researchers embarking on or continuing their investigations into the world of cucurbitacins.

References

- 1. Quantification of cucurbitacin E in different varieties of melon (Cucumis melo L.) fruit through validated RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Critical enzymes for biosynthesis of cucurbitacin derivatives in watermelon and their biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. researchgate.net [researchgate.net]

- 6. Change in Bitterness, Accumulation of Cucurbitacin B and Expression Patterns of CuB Biosynthesis-related Genes in Melon During Fruit Development [jstage.jst.go.jp]

- 7. Convergence and divergence of cucurbitacin biosynthesis and regulation in Cucurbitaceae - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 11-Deoxymogroside IIIE: Molecular Formula and Exact Mass

This technical guide provides essential chemical data for 11-Deoxymogroside IIIE, a cucurbitane-type triterpenoid glycoside isolated from Siraitia grosvenorii (monk fruit).[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development and natural products chemistry.

Chemical Identity

This compound is a naturally occurring compound that belongs to the family of mogrosides, which are known for their intense sweetness.[2][4] The structural distinction of this compound lies in the absence of a hydroxyl group at the C-11 position of its triterpenoid aglycone core when compared to similar mogrosides like Mogroside IIIE.[1]

Quantitative Data Summary

The fundamental molecular properties of this compound are summarized in the table below. This data is critical for analytical studies, including mass spectrometry and quantitative analysis.

| Parameter | Value | Source |

| Molecular Formula | C48H82O18 | [3][5] |

| Molecular Weight | 947.15 g/mol | [5] |

Experimental Protocols for Structural Elucidation

The determination of the molecular formula and structure of this compound relies on a combination of modern spectroscopic techniques.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is employed to determine the exact molecular formula. In negative ion mode ESI-MS, this compound typically forms a prominent [M-H]⁻ ion.[1][2] Fragmentation patterns observed in tandem mass spectrometry (MS/MS) often show sequential loss of glucose units.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are essential for elucidating the complete chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.[3] The absence of a signal for a hydroxyl-bearing carbon at the C-11 position in the ¹³C-NMR spectrum is a key identifier for this compound.[1]

Logical Relationship Diagram

The following diagram illustrates the logical workflow for the isolation and structural identification of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | Benchchem [benchchem.com]

- 4. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Potential Pharmacological Activities of 11-Deoxymogroside IIIE: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Deoxymogroside IIIE, a cucurbitane-type triterpenoid glycoside found in the fruit of Siraitia grosvenorii (Luo Han Guo), is a subject of growing interest for its potential therapeutic applications. While research specifically on this compound is emerging, extensive studies on the closely related compound, Mogroside IIIE, provide a strong foundation for predicting its pharmacological profile. This technical guide synthesizes the current understanding of the potential anti-inflammatory, anti-fibrotic, and antiviral activities of this compound. It provides a comprehensive overview of the underlying signaling pathways, detailed experimental protocols for in vitro and in vivo evaluation, and quantitative data from related compounds to guide future research and drug development efforts.

Introduction

Siraitia grosvenorii, a perennial vine of the Cucurbitaceae family, has a long history of use in traditional Chinese medicine and as a natural sweetener.[1] The primary bioactive constituents of its fruit are a group of triterpenoid glycosides known as mogrosides. Among these, this compound is a minor mogroside that is structurally similar to the more extensively studied Mogroside IIIE. The key structural difference is the absence of a hydroxyl group at the C-11 position. Given the potent biological activities reported for Mogroside IIIE, it is hypothesized that this compound may exhibit a similar pharmacological profile. This guide focuses on three key areas of potential therapeutic relevance: anti-inflammatory, anti-fibrotic, and antiviral activities.

Anti-Inflammatory Activity

The anti-inflammatory potential of mogrosides is well-documented, with Mogroside IIIE showing significant effects in various inflammatory models. The primary mechanism appears to be the modulation of the Toll-like receptor 4 (TLR4) signaling pathway, a key regulator of the innate immune response.

Mechanism of Action: Inhibition of TLR4 Signaling

Upon activation by lipopolysaccharide (LPS), TLR4 initiates a downstream signaling cascade through the recruitment of adaptor proteins, primarily Myeloid differentiation primary response 88 (MyD88). This leads to the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), resulting in the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. Mogroside IIIE has been shown to inhibit this pathway, and it is proposed that this compound acts similarly.

Signaling Pathway Diagram

Quantitative Data (Mogroside IIIE as a proxy)

Due to the limited availability of specific quantitative data for this compound, the following table summarizes the reported anti-inflammatory activity of Mogroside IIIE.

| Assay | Cell Line | Stimulant | Parameter Measured | Result (Mogroside IIIE) | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS | NO levels in supernatant | Significant dose-dependent reduction | [2] |

| Pro-inflammatory Cytokine Secretion | RAW 264.7 Macrophages | LPS | TNF-α, IL-6, IL-1β levels | Significant dose-dependent reduction | [2] |

| Western Blot | RAW 264.7 Macrophages | LPS | p-p65, p-IκBα, p-ERK, p-JNK, p-p38 | Decreased phosphorylation | [2] |

Experimental Protocols

-

Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

MTT Assay for Cytotoxicity: To determine non-toxic concentrations of this compound, cells are treated with various concentrations for 24 hours, followed by incubation with MTT solution and subsequent measurement of formazan absorbance at 570 nm.

-

Nitric Oxide (NO) Assay: NO production in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured, and NO concentration is determined using a sodium nitrite standard curve.

-

Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using commercial ELISA kits according to the manufacturer's instructions.

-

Western Blot Analysis: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against total and phosphorylated forms of p65, IκBα, ERK, JNK, and p38, followed by HRP-conjugated secondary antibodies. Bands are visualized using an ECL detection system.

Anti-Fibrotic Activity

Fibrosis is characterized by the excessive deposition of extracellular matrix (ECM) components, leading to organ dysfunction. Mogroside IIIE has demonstrated potent anti-fibrotic effects, suggesting a similar potential for this compound.

Mechanism of Action: Modulation of TGF-β1 and TLR4 Signaling

Transforming growth factor-beta 1 (TGF-β1) is a key pro-fibrotic cytokine that induces the differentiation of fibroblasts into myofibroblasts, the primary cells responsible for ECM production. The TLR4 signaling pathway is also implicated in fibrogenesis. Mogroside IIIE has been shown to attenuate fibrosis by inhibiting both TGF-β1 signaling and the TLR4/MyD88/MAPK pathway in fibroblasts.

Signaling Pathway Diagram

References

- 1. A Review of the Phytochemistry and Pharmacology of the Fruit of Siraitia grosvenorii (Swingle): A Traditional Chinese Medicinal Food - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mogroside IIIE, a Novel Anti-Fibrotic Compound, Reduces Pulmonary Fibrosis through Toll-Like Receptor 4 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic data interpretation for 11-Deoxymogroside IIIE

An In-depth Technical Guide on the Spectroscopic Data Interpretation for 11-Deoxymogroside IIIE

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the , a cucurbitane-type triterpenoid glycoside isolated from Siraitia grosvenorii (monk fruit).[1][2][3] Due to its structural complexity and its presence as a minor constituent, the structural elucidation of this compound presents unique challenges, including isomeric complexity and signal overlap in NMR spectra.[4] This document provides available spectroscopic data, detailed experimental protocols for its isolation and analysis, and logical workflows for its characterization.

It is important to note that while peer-reviewed, fully assigned spectroscopic data specifically for this compound is not extensively published, this guide utilizes data from its close structural analogs, primarily Mogroside IIE, as a robust proxy for interpretation.[1][5][6] The primary structural difference is the absence of a hydroxyl group at the C-11 position in this compound.[1][6]

Data Presentation

The quantitative data for this compound and its analogs are summarized below.

Mass Spectrometry Data for this compound

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition and molecular weight of the compound.[4]

| Property | Value | Interpretation |

| Molecular Formula | C₄₈H₈₂O₁₈[1][7] | Provides the elemental composition. |

| Molecular Weight | 947.15 g/mol [1][7] | Calculated from the molecular formula. |

| Ionization Mode | ESI- (Negative Ion Mode)[1][5] | Mogrosides readily form [M-H]⁻ adducts.[5] |

| Observed m/z | 799.4738[5] | Corresponds to the [M-H]⁻ ion. |

| Predicted Fragmentation | Sequential loss of glucose units (162 Da).[1] | Helps identify the number of sugar moieties.[4] |

¹H and ¹³C NMR Spectroscopic Data of Mogroside IIE (Proxy for this compound)

The following data for Mogroside IIE, a close structural analog, was recorded in CD₃OD at 500 MHz and serves as a reference for interpreting the spectrum of this compound.[5]

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| Aglycone | ||||

| 1 | 39.9 | 1.45, 1.13 | m | |

| 2 | 28.1 | 1.80, 1.70 | m | |

| 3 | 88.9 | 3.21 | dd | 11.5, 4.5 |

| 4 | 39.4 | |||

| 5 | 52.9 | 1.45 | m | |

| 6 | 22.1 | 2.42, 2.15 | m | |

| 7 | 34.8 | 3.85 | m | |

| 8 | 40.5 | 1.95 | m | |

| 9 | 51.9 | 2.50 | m | |

| 10 | 38.3 | 1.13 | m | |

| 11 | 23.9 | 1.70, 1.45 | m | |

| 12 | 70.9 | 3.52 | dd | 10.5, 4.5 |

| 13 | 49.9 | |||

| 14 | 51.5 | |||

| 15 | 31.9 | 1.70, 1.55 | m | |

| 16 | 28.9 | 2.15, 1.80 | m | |

| 17 | 46.9 | 1.80 | m | |

| 18 | 17.0 | 0.96 | s | |

| 19 | 19.9 | 0.85 | s | |

| 20 | 36.5 | 1.80 | m | |

| 21 | 29.9 | 1.30 | s | |

| 22 | 35.9 | 1.70, 1.55 | m | |

| 23 | 31.9 | 2.15, 1.95 | m | |

| 24 | 75.9 | 3.65 | m | |

| 25 | 73.8 | |||

| 26 | 26.9 | 1.25 | s | |

| 27 | 26.5 | 1.24 | s | |

| 28 | 28.5 | 0.97 | s | |

| 29 | 25.5 | 0.97 | s | |

| 30 | 17.9 | 0.85 | s | |

| Glc I (C-3) | ||||

| 1' | 104.5 | 4.55 | d | 7.5 |

| Glc II (C-24) | ||||

| 1'' | 105.1 | 4.45 | d | 7.5 |

Predicted NMR Spectral Changes for this compound

The absence of the C-11 hydroxyl group in this compound is expected to cause predictable shifts compared to its hydroxylated analogs like Mogroside IIIE.[6]

| Nucleus | Predicted Change for this compound | Rationale |

| ¹³C-NMR | ||

| C-11 | Significant upfield shift (from ~60-70 ppm to ~20-40 ppm).[6] | Change from a hydroxyl-bearing carbon to a methylene carbon.[6] |

| C-9, C-10, C-12 | Minor shifts.[6] | Influence of the deoxygenation at the adjacent C-11 position.[6] |

| ¹H-NMR | ||

| H-11 | Shift from downfield (~4.0-4.5 ppm) to a more upfield region (~1.5-2.5 ppm).[6] | Proton is no longer on a carbon bearing a hydroxyl group.[6] |

Experimental Protocols

The following sections detail the methodologies for the isolation, purification, and spectroscopic analysis of this compound.

Isolation and Purification Workflow

The isolation of this compound from Siraitia grosvenorii is a multi-step process designed to separate it from other mogrosides and plant constituents.[2]

References

An In-depth Technical Guide to the Physical Characteristics of 11-Deoxymogroside IIIE Solid Form

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of 11-Deoxymogroside IIIE in its solid form. This compound is a cucurbitane-type triterpenoid glycoside found as a minor constituent in the fruit of Siraitia grosvenorii (monk fruit).[1] A thorough understanding of its solid-state properties is crucial for its isolation, purification, and formulation in potential therapeutic applications.

While extensive research has been conducted on the major mogrosides, such as Mogroside V, specific experimental data for some physical properties of this compound, particularly its crystal structure, are not widely available in published literature.[2] This guide consolidates the available information and provides predicted characteristics based on its molecular structure and data from closely related compounds.

Core Physical and Chemical Properties

This compound is a white to off-white solid powder in its isolated form.[2] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C48H82O18 | [2] |

| Molecular Weight | 947.15 g/mol | [2] |

| Appearance | White to off-white solid (inferred) | [2] |

| Solubility | Soluble in DMSO, Methanol, and Water. Low solubility in aqueous buffers. | [2][3] |

| Storage | Store at -20°C | [2] |

Spectroscopic Data (Predicted)

Detailed experimental spectral data for this compound are not extensively published.[2] However, based on its structure, which lacks a hydroxyl group at the C-11 position compared to Mogroside IIIE, its key spectral features can be predicted.[2]

| Spectroscopic Technique | Predicted Salient Features |

| ¹H-NMR | - Multiple signals in the upfield region (δ 0.8-2.5 ppm) for the triterpenoid core's methyl, methylene, and methine protons. - Anomeric proton signals for the glycosidic linkages between δ 4.5-5.5 ppm. - Absence of a signal for a proton on a hydroxyl-bearing carbon at the C-11 position.[2] |

| ¹³C-NMR | - Numerous signals in the aliphatic region (δ 15-90 ppm) for the triterpenoid skeleton. - Signals for the olefinic carbons of the C5-C6 double bond around δ 120-145 ppm. - Anomeric carbon signals for the sugar moieties between δ 95-105 ppm. - A significantly different chemical shift for the C-11 carbon compared to Mogroside IIIE, reflecting the absence of a hydroxyl group.[2] |

| Mass Spectrometry (MS) | - A prominent [M-H]⁻ ion in negative ion mode ESI-MS. - Fragmentation pattern showing sequential loss of glucose units (162 Da).[2] |

| Infrared (IR) Spectroscopy | - A broad absorption band in the 3300-3500 cm⁻¹ region due to O-H stretching of multiple hydroxyl groups. - C-H stretching vibrations just below 3000 cm⁻¹. - C-O stretching vibrations in the 1000-1200 cm⁻¹ region.[2] |

Solid-State Characterization

As of the current literature, specific data regarding the crystal structure and powder X-ray diffraction (PXRD) of this compound has not been reported. The solid form is generally described as an amorphous powder upon isolation and lyophilization.[1]

Experimental Protocols

Isolation and Purification of this compound

The general workflow for isolating this compound from the dried fruit of Siraitia grosvenorii is a multi-step process designed to separate it from other mogrosides and plant constituents.[1]

Detailed Methodologies:

-

Extraction: Dried and powdered Siraitia grosvenorii fruit is typically extracted with hot water or aqueous ethanol (e.g., 70%) to solubilize the mogrosides.[2]

-

Macroporous Resin Chromatography: The crude extract is passed through a macroporous resin column. After washing with deionized water to remove impurities, the mogrosides are eluted using a stepwise gradient of ethanol.[2]

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified by preparative HPLC on a C18 column using a gradient of acetonitrile in water.[2]

-

Analysis and Characterization: The purity of the isolated compound is confirmed by analytical HPLC, and its structure is verified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Structural Elucidation by NMR Spectroscopy

-

Sample Preparation: 5-10 mg of purified this compound is dissolved in a suitable deuterated solvent such as methanol-d4 or pyridine-d5.[4]

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (≥500 MHz is recommended).[4]

-

2D NMR Experiments: A suite of 2D NMR experiments, including COSY, HSQC, and HMBC, are performed to establish proton-proton and proton-carbon correlations for unambiguous structural assignment.[5]

Potential Biological Signaling Pathway

While direct studies on the signaling pathways of this compound are limited, research on the structurally similar Mogroside IIIE has indicated its involvement in the activation of the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathway.[2] This pathway is a key regulator of cellular energy homeostasis.

The activation of this pathway by related mogrosides leads to beneficial downstream effects such as the reduction of inflammation and alleviation of oxidative stress.[2] These activities suggest that this compound could be a person of interest for further research in metabolic and inflammatory conditions.

References

- 1. Four cucurbitane glycosides taimordisins A–D with novel furopyranone skeletons isolated from the fruits of Momordica charantia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. WO2015168779A1 - Methods of extraction and purification of luo han guo mogroside v, natural sweetener compositions therewith and uses of said composition - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Biological Activities of Mogroside Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known biological activities of mogroside analogues, natural triterpenoid glycosides isolated from the fruit of Siraitia grosvenorii (monk fruit). This document summarizes quantitative data, details key experimental methodologies, and visualizes associated signaling pathways to support further research and drug development endeavors.

Quantitative Data on Biological Activities

The biological activities of mogroside analogues, including antioxidant, anti-inflammatory, anticancer, and antidiabetic effects, have been investigated in numerous studies. The following tables summarize the available quantitative data for key mogroside analogues.

Table 1: Antioxidant Activity of Mogroside Analogues

| Compound/Extract | Assay | Activity | EC50/IC50 (µg/mL) | Reference |

| Mogroside V | Hydroxyl Radical (•OH) Scavenging | More effective than 11-oxo-mogroside V | 48.44 | [1] |

| 11-oxo-mogroside V | Superoxide (O₂⁻) Scavenging | Higher scavenging effect than Mogroside V | 4.79 | [1][2] |

| 11-oxo-mogroside V | Hydrogen Peroxide (H₂O₂) Scavenging | Higher scavenging effect than Mogroside V | 16.52 | [1][2] |

| 11-oxo-mogroside V | Hydroxyl Radical (•OH) Scavenging | Less effective than Mogroside V | 146.17 | [1] |

| 11-oxo-mogroside V | Inhibition of •OH-induced DNA damage | Potent inhibitory effect | 3.09 | [1] |

| Mogroside Extract (MGE) | DPPH Radical Scavenging | Moderate activity | 1118.1 | [3] |

| Mogroside Extract (MGE) | ABTS Radical Scavenging | Moderate activity | 1473.2 | [3] |

Table 2: Anticancer Activity of Mogroside Analogues

| Compound | Cell Line | Activity | Concentration/Dose | Effect | Reference |

| Mogroside V | PANC-1 (Pancreatic) | Inhibition of proliferation | Dose-dependent | Promotes apoptosis and cell cycle arrest | [4] |

| Mogroside V | U937 (Leukemia), A549 (Lung) | Inhibition of proliferation | Dose-dependent | Minimal effect on normal L02 liver cells | [4] |

| Mogroside V | PANC-1 Xenograft | Tumor growth inhibition | Low, moderate, and high doses | Increased TUNEL-positive cells (apoptosis) | [4] |

| Mogroside IVe | HT29 (Colorectal) | Inhibition of proliferation | Dose-dependent | - | [5][6] |

| Mogroside IVe | Hep-2 (Laryngeal) | Inhibition of proliferation | Dose-dependent | - | [5][6] |

| Mogroside Extract (LLE) | Bladder, prostate, breast, lung, and liver cancer cells | Reduction in cell viability | ≥2 µg/mL | 30-40% reduction in cell viability | [7] |

| Mogroside Extract (MOG) | Bladder, prostate, breast, lung, and liver cancer cells | Reduction in cell viability | ≥1.5 mg/mL | Significant reduction in cell viability | [7] |

Table 3: Anti-inflammatory and Antidiabetic Activities of Mogroside Analogues

| Compound | Model | Activity | Key Findings | Reference |

| Mogrosides | LPS-stimulated RAW 264.7 macrophages | Anti-inflammatory | Down-regulation of iNOS, COX-2, and IL-6 | [6] |

| Mogroside V | Alloxan-induced diabetic mice | Antidiabetic, Antioxidant | Decreased serum glucose, TC, TG; increased antioxidant enzymes | |

| Mogroside V | T2DM rats | Antidiabetic | Alleviates insulin resistance via PI3K/Akt pathway | [6] |

| Mogroside IIIE | High glucose-induced podocytes | Anti-inflammatory, Antioxidant, Anti-apoptotic | Activation of AMPK/SIRT1 signaling pathway |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

2.1. MTT Assay for Cell Proliferation

This assay is a colorimetric method used to assess cell viability and proliferation.

-

Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

-

Treatment: Treat the cells with various concentrations of the mogroside analogue and incubate for the desired period (e.g., 72 hours).[7]

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well.

-

Incubation: Incubate the plate for 2 to 4 hours, or until a purple precipitate is visible.

-

Solubilization: Add 100 µL of detergent reagent to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

2.2. DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

-

Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol.[8]

-

Reaction Mixture: In a test tube or microplate well, mix a fixed volume of the DPPH solution with different concentrations of the mogroside analogue.[8]

-

Incubation: Incubate the mixture in the dark at a constant temperature for a specified time (e.g., 30 minutes).[9]

-

Absorbance Measurement: Measure the absorbance of the solution at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.[8]

-

Calculation: The percentage of DPPH scavenging activity is calculated using the formula: Antioxidant activity (%) = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100.[8]

2.3. ABTS Radical Scavenging Assay

This is another common method to determine the antioxidant capacity of a substance.

-

ABTS Radical Cation (ABTS•+) Generation: Prepare the ABTS•+ solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[10]

-

Working Solution Preparation: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[11]

-

Reaction: Add the mogroside analogue solution to the ABTS•+ working solution and incubate for a specific time (e.g., 7 minutes) in the dark.[11]

-

Absorbance Measurement: Measure the absorbance at 734 nm.[11]

-

Calculation: The scavenging capability is calculated as a percentage of inhibition of the absorbance of the blank.

2.4. Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay quantifies the production of nitric oxide, a key inflammatory mediator.

-

Cell Culture and Stimulation: Culture RAW 264.7 macrophage cells and stimulate them with lipopolysaccharide (LPS) in the presence or absence of the mogroside analogue for a specified period (e.g., 24 hours).[12]

-

Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.[13]

-

Griess Reaction: Mix 100 µL of the cell culture medium with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).[12]

-

Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm using a microplate reader.[12]

Signaling Pathways

Mogroside analogues exert their biological effects by modulating various cellular signaling pathways. The following diagrams illustrate some of the key pathways involved.

Caption: Mogroside V inhibits the STAT3 signaling pathway.

Caption: Mogroside IIIE inhibits the TLR4 signaling pathway.

Caption: Mogroside IIIE activates the AMPK/SIRT1 signaling pathway.

This guide provides a foundational understanding of the biological activities of mogroside analogues. Further research is warranted to elucidate the full therapeutic potential of these natural compounds.

References

- 1. The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A natural food sweetener with anti-pancreatic cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Siraitia grosvenorii (Swingle) C. Jeffrey: Research Progress of Its Active Components, Pharmacological Effects, and Extraction Methods | MDPI [mdpi.com]

- 7. scivisionpub.com [scivisionpub.com]

- 8. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 9. DPPH Radical Scavenging Assay [mdpi.com]

- 10. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of 11-Deoxymogroside IIIE from Monk Fruit (Siraitia grosvenorii)

Audience: Researchers, scientists, and drug development professionals.

Introduction: Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo, is a valuable plant source of intensely sweet triterpenoid glycosides called mogrosides. While Mogroside V is the most abundant and well-known, other minor mogrosides, such as 11-Deoxymogroside IIIE, are of increasing interest for their potential pharmacological activities. This document provides a comprehensive protocol for the extraction, purification, and quantification of this compound from monk fruit, compiled from established methodologies for mogroside separation.

Data Presentation

For effective comparison, the following tables summarize quantitative data related to mogroside purification and analysis. Due to the limited availability of specific data for the minor component this compound, data for the major component, Mogroside V, is presented as a representative proxy to illustrate the efficiency of the purification and analytical methods.

Table 1: Progressive Purification of Mogrosides from Monk Fruit Extract

| Purification Step | Initial Purity of Total Mogrosides | Final Purity of Target Mogroside | Key Parameters | Reference |

| Macroporous Resin Chromatography | Crude Extract | 10.7% (Mogroside V) | Resin: HZ 806; Elution: 40% aqueous ethanol | [1][2] |

| Boronic Acid-Functionalized Silica Gel | 35.67% (Mogroside V) | 76.34% (Mogroside V) | pH-dependent adsorption and desorption | [1] |

| Semi-Preparative HPLC | 76.34% (Mogroside V) | 99.60% (Mogroside V) | C18 column; Mobile phase: Acetonitrile/Water | [1][3] |

Table 2: Comparative Performance of Analytical Methods for Mogroside Quantification

| Parameter | HPLC-UV Method | LC-MS/MS Method |

| Linearity (r²) | ≥ 0.999 | ≥ 0.9984[4] |

| Limit of Detection (LOD) | 0.75 µg/mL[4] | 9.288 - 18.159 ng/mL[4] |

| Limit of Quantification (LOQ) | 2 µg/mL[4] | 5 ng/mL (for Mogroside V in plasma)[4] |

| Precision (RSD%) | Intra-day: < 8.68% Inter-day: < 5.78%[4] | 3.5% - 5.2%[4] |

| Accuracy (Recovery %) | 85.1% - 103.6%[4] | 95.5% - 103.7%[4] |

Experimental Protocols

The following sections detail the methodologies for the extraction, purification, and quantification of this compound from Siraitia grosvenorii.

Sample Preparation and Extraction

This protocol describes the initial extraction of mogrosides from dried monk fruit.

-

Fruit Processing: Dried monk fruit is ground into a fine powder to maximize the surface area for efficient extraction[5].

-

Solvent Extraction:

-

Macerate 500 g of powdered dried monk fruit with 5 L of 70% aqueous ethanol at room temperature for 24 hours[1].

-

Filter the mixture to separate the extract from the solid residue[1].

-

Repeat the extraction process on the residue two more times with fresh 70% aqueous ethanol to ensure the complete extraction of mogrosides[1][5].

-

Combine the filtrates from all three extractions.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to yield a crude mogroside extract[1].

-

Purification Protocol

A multi-step chromatographic approach is employed to isolate and purify this compound from the crude extract.

-

Macroporous Resin Chromatography (Initial Purification):

-

Dissolve the crude extract in deionized water and pass it through a macroporous resin column (e.g., HZ 806)[2][6].

-

Wash the column with deionized water to remove impurities such as sugars and salts[6].

-

Elute the adsorbed mogrosides with a stepwise gradient of aqueous ethanol (e.g., 20%, 40%, 60%, 80%)[1].

-

Collect fractions and monitor the composition by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)[1].

-

Pool the fractions containing the desired mogrosides, including this compound.

-

Concentrate the pooled fractions under reduced pressure to obtain an enriched mogroside extract[1].

-

-

Semi-Preparative High-Performance Liquid Chromatography (Final Purification):

-

Dissolve the enriched mogroside extract in a suitable solvent (e.g., methanol).

-

Further purify the extract using a semi-preparative HPLC system with a C18 column[1][3].

-

Employ a mobile phase consisting of a gradient of acetonitrile in water[6].

-

Monitor the elution profile at a low wavelength, typically around 203 nm, as mogrosides lack a strong chromophore[4].

-

Collect fractions corresponding to the peak of this compound.

-

Analyze the collected fractions by analytical HPLC and Mass Spectrometry (MS) to confirm the identity and purity of this compound[1].

-

Pool the pure fractions of this compound and remove the solvent under reduced pressure.

-

Lyophilize the final product to obtain a pure, dry powder of this compound[1].

-

Quantification Protocol

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the recommended method for the accurate quantification of this compound.

-

Sample Preparation:

-

Accurately weigh the purified sample of this compound and prepare a stock solution of known concentration in methanol.

-

Create a series of calibration standards by diluting the stock solution.

-

Prepare the sample for analysis by dissolving it in the initial mobile phase.

-

-

HPLC-MS/MS Conditions:

-

Chromatographic System: A high-performance liquid chromatography system with a C18 column (e.g., 4.6 mm × 250 mm, 5 µm) is commonly used[4][5].

-

Mobile Phase: A gradient elution with acetonitrile and water, often containing 0.1% formic acid, is effective[7].

-

Flow Rate: A typical flow rate is around 0.25 mL/min[7].

-

Column Temperature: Maintain the column at a constant temperature, for instance, 25°C[5].

-

Injection Volume: Inject a small volume, typically 10 µL, of the sample[5].

-

Mass Spectrometry Conditions:

-

Visualizations

The following diagrams illustrate the experimental workflow for the extraction and purification of this compound.

Caption: Workflow for this compound Extraction and Purification.

Caption: Analytical Workflow for this compound Quantification.

References

Application Notes and Protocols for the Purification of 11-Deoxymogroside IIIE using Macroporous Resin Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

11-Deoxymogroside IIIE is a cucurbitane-type triterpenoid glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo.[1][2] As a minor constituent among a group of intensely sweet compounds called mogrosides, the isolation and purification of this compound are essential for detailed pharmacological, toxicological, and biological studies.[1] Macroporous resin chromatography is a highly effective and scalable method for the initial enrichment of total mogrosides from the crude extract, facilitating the subsequent purification of individual components like this compound.[1][3][4] This document provides detailed application notes and protocols for the purification of this compound, with a focus on the macroporous resin chromatography step.

Data Presentation

The purification of this compound is a multi-step process. The following tables summarize the key stages and analytical parameters for a successful purification workflow.

Table 1: Summary of the Purification Process for Mogrosides

| Purification Step | Initial Purity (Total Mogrosides) | Final Purity (Target Mogroside) | Key Parameters | Reference |

| Macroporous Resin Chromatography | Crude Extract | Enriched Total Mogrosides | Resin: HZ 806; Elution: Stepwise gradient of aqueous ethanol (e.g., 20%, 40%, 60%, 80%).[1][3] | [1][3] |

| Silica Gel Chromatography | Enriched Mogroside Fraction | Partially Purified Fractions | Stationary Phase: Silica gel; Elution: Gradient of organic solvents.[5] | [5] |

| Reversed-Phase C18 Silica Gel Chromatography | Partially Purified Fractions | Highly Purified Fractions | Stationary Phase: C18 silica gel; Elution: Stepwise gradient of methanol in water.[5] | [5] |

| Preparative High-Performance Liquid Chromatography (HPLC) | Highly Purified Fractions | >95% Pure this compound | Column: C18; Mobile Phase: Acetonitrile/Water or Methanol/Water gradient.[1][5] | [1][5] |

Table 2: Analytical Methods for Quantification and Identification

| Analytical Method | Purpose | Key Parameters | Reference |

| High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) | Quantification of mogrosides.[6] | Column: C18; Mobile Phase: Acetonitrile and water; Detection Wavelength: ~203 nm.[6][7] | [6][7] |

| Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) | Highly sensitive and selective quantification and identification.[6][8] | Ionization Mode: Electrospray Ionization (ESI) in negative mode; Detection: Multiple Reaction Monitoring (MRM).[6][8][9] | [6][8][9] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of identity.[5] | ¹H-NMR, ¹³C-NMR, COSY, HSQC, HMBC experiments.[5] | [5] |

Experimental Protocols

Protocol 1: Extraction of Crude Mogrosides from Siraitia grosvenorii

This protocol describes the initial extraction of total mogrosides from the dried fruit.

Materials:

-

Dried and powdered fruit of Siraitia grosvenorii

-

Filter paper or centrifuge

-

Rotary evaporator

Procedure:

-

Macerate 500 g of powdered dried Siraitia grosvenorii fruit with 5 L of 70% aqueous ethanol at room temperature for 24 hours.[1]

-

Filter the mixture through filter paper or centrifuge to separate the extract from the solid residue.[1]

-

Repeat the extraction of the residue two more times with fresh 70% aqueous ethanol to ensure complete extraction.[1]

-

Combine the filtrates from all three extractions.[1]

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain a crude mogroside extract.[1]

Protocol 2: Enrichment of Total Mogrosides using Macroporous Resin Chromatography

This step serves to remove sugars, salts, and other polar impurities, thereby enriching the total mogroside fraction.[1]

Materials:

-

Crude mogroside extract

-

Macroporous adsorbent resin (e.g., HZ 806, Diaion HP-20)[3][5]

-

Chromatography column

-

Deionized water

-

Ethanol (20%, 40%, 60%, 80% aqueous solutions)

-

Fraction collector

Procedure:

-

Dissolve the crude mogroside extract in deionized water to create a sample solution.[1]

-

Pack a chromatography column with the selected macroporous resin and equilibrate the column by washing it with deionized water.[1]

-

Load the sample solution onto the equilibrated column.

-

Wash the column with 2-3 bed volumes (BV) of deionized water to remove highly polar impurities.[1]

-

Elute the adsorbed mogrosides with a stepwise gradient of aqueous ethanol. Start with 20% ethanol, followed by 40%, 60%, and 80% ethanol.[1] The fraction containing Mogroside V, and likely this compound, is often eluted with 40% aqueous ethanol.[3]

-

Collect fractions using a fraction collector.

-

Monitor the composition of the fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

-

Pool the fractions containing the desired mogrosides.

-

Concentrate the pooled fractions under reduced pressure to obtain an enriched mogroside extract.[1]

Protocol 3: Further Purification by Preparative HPLC

For obtaining high-purity this compound, a final purification step using preparative HPLC is necessary.

Materials:

-

Enriched mogroside extract

-

Preparative HPLC system with a C18 column

-

HPLC-grade acetonitrile and water (or methanol and water)

-

0.22 µm syringe filters

Procedure:

-

Dissolve the enriched mogroside extract in the initial mobile phase solvent.

-

Filter the solution through a 0.22 µm syringe filter before injection.

-

Set up the preparative HPLC system with a suitable gradient of acetonitrile in water. The specific gradient will need to be optimized based on the separation of this compound from other closely related mogrosides.

-

Inject the sample and collect fractions corresponding to the peak of this compound.

-

Analyze the collected fractions for purity using analytical HPLC.[1]

-

Pool the pure fractions.

-

Remove the solvent under reduced pressure and lyophilize the final product to obtain a pure, dry powder of this compound.[1]

Mandatory Visualization

Caption: Experimental workflow for the purification of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Development of adsorptive (non-ionic) macroporous resins and their uses in the purification of pharmacologically-active natural products from plant sources - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Application Note and Protocol: Preparative HPLC for Isolating Pure 11-Deoxymogroside IIIE

Audience: Researchers, scientists, and drug development professionals.

Introduction

11-Deoxymogroside IIIE is a cucurbitane-type triterpenoid glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo.[1][2] These compounds are of significant interest due to their intense sweetness and potential therapeutic properties, making them valuable targets for research in natural products chemistry, pharmacology, and drug development.[1][2] The isolation of pure this compound is crucial for accurate pharmacological and toxicological studies.[3] This document provides a detailed protocol for the preparative high-performance liquid chromatography (HPLC) purification of this compound from a pre-purified extract of Siraitia grosvenorii.

Data Presentation

The purification of mogrosides from their natural source is a multi-step process. The following table summarizes representative data for the purification of a major mogroside, Mogroside V, which illustrates the progressive enrichment achievable through various chromatographic techniques. A similar purification strategy is applicable for isolating this compound.

| Purification Step | Initial Purity of Total Mogrosides | Final Purity of Target Mogroside | Key Parameters | Reference |

| Macroporous Resin Chromatography | Crude Extract | 10.7% (Mogroside V) | Resin: HZ 806; Elution: 40% aqueous ethanol | [3] |

| Boronic Acid-Functionalized Silica Gel | 35.67% (Mogroside V) | 76.34% (Mogroside V) | pH-dependent adsorption and desorption | [3][4] |

| Semi-Preparative HPLC | 76.34% (Mogroside V) | 99.60% (Mogroside V) | C18 column; Mobile phase: Acetonitrile/Water | [3][4] |

Experimental Protocols

This protocol is divided into three main stages: 1) Extraction and Preliminary Purification, 2) Preparative HPLC, and 3) Post-Purification Analysis.

Extraction and Preliminary Purification

This initial stage aims to obtain an enriched mogroside extract suitable for preparative HPLC.

Materials:

-

Dried and powdered Siraitia grosvenorii fruit

-

Macroporous resin (e.g., Diaion HP-20)[1]

-

n-hexane, ethyl acetate, n-butanol[1]

-

Rotary evaporator

-

Filter paper or centrifuge

Protocol:

-

Extraction:

-

Macerate the powdered fruit with 80% methanol/water or 70% aqueous ethanol at room temperature.[1][3]

-

Filter or centrifuge the mixture to separate the extract.[3]

-

Repeat the extraction process to ensure complete extraction of mogrosides.[3]

-

Combine the extracts and concentrate under reduced pressure using a rotary evaporator.[1][3]

-

-

Fractionation:

-

Suspend the crude extract in water and partition successively with n-hexane, ethyl acetate, and n-butanol. The sweet-tasting mogrosides are typically concentrated in the n-butanol fraction.[1]

-

-

Macroporous Resin Chromatography:

Preparative HPLC for Isolation of this compound

This is the critical step for isolating pure this compound from other structurally similar mogrosides.

Materials:

-

Enriched mogroside extract

-

Preparative HPLC system with a gradient pump, autosampler, fraction collector, and UV detector or Evaporative Light Scattering Detector (ELSD).[5]

-

C18 preparative column (e.g., 20 mm x 250 mm, 5 µm or 30 mm x 250 mm, 5 µm).[3][4]

-

HPLC-grade acetonitrile or methanol

-

HPLC-grade water

Protocol:

-

Sample Preparation:

-

Dissolve the enriched mogroside extract in the initial mobile phase composition.[3]

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm).[5]

-

Mobile Phase A: Water with 0.1% formic acid.[5]

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[5][6]

-

Gradient Program (Example): A shallow gradient is recommended to resolve closely eluting compounds.[5]

-

0-10 min: 30% B

-

10-40 min: 30-60% B

-

40-50 min: 60-80% B

-

50-55 min: 80% B

-

55-60 min: 80-30% B (re-equilibration)

-

Note: This gradient should be optimized based on the specific column and extract profile.[3]

-

-

Flow Rate: 8-20 mL/min, appropriate for the column dimensions.[3][5]

-

Detection: UV at 203-210 nm or ELSD.[3][5] Mogrosides typically have weak UV absorbance at low wavelengths.[5]

-

Column Temperature: 25-30 °C to ensure reproducible retention times.[5]

-

Injection Volume: 1-5 mL, depending on sample concentration. This should be optimized to avoid column overloading.[5]

-

-

Fraction Collection:

-

Inject the sample onto the column.

-

Collect fractions corresponding to the peak suspected to be this compound based on retention time.[3]

-

Post-Purification Analysis

This stage is for confirming the identity and purity of the isolated compound.

Materials:

-

Analytical HPLC system

-

Mass Spectrometer (MS)

-

NMR Spectrometer

-

Lyophilizer

Protocol:

-

Purity Analysis:

-

Analyze the collected fractions by analytical HPLC to determine their purity.[3]

-

-

Identity Confirmation:

-

Final Product Preparation:

Mandatory Visualization

Caption: Workflow for the isolation of pure this compound.

References